molecular formula C25H28N6OS B2913001 N-{[4-(methylsulfanyl)phenyl]methyl}-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide CAS No. 1207031-16-0

N-{[4-(methylsulfanyl)phenyl]methyl}-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide

Cat. No.: B2913001
CAS No.: 1207031-16-0
M. Wt: 460.6
InChI Key: ISVHPSJUURWVPH-UHFFFAOYSA-N
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Description

N-{[4-(methylsulfanyl)phenyl]methyl}-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazoloquinoxaline core, a piperidine ring, and a methylsulfanylphenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(methylsulfanyl)phenyl]methyl}-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide typically involves multiple steps. The process begins with the preparation of the triazoloquinoxaline core, which is synthesized through a cyclization reaction involving appropriate precursors. The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the methylsulfanylphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated synthesis platforms can also streamline the process, reducing the time and cost associated with production.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(methylsulfanyl)phenyl]methyl}-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide undergoes several types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions, typically using palladium on carbon as a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-{[4-(methylsulfanyl)phenyl]methyl}-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-{[4-(methylsulfanyl)phenyl]methyl}-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(methylsulfanyl)phenyl]methyl}-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]butanamide
  • **N-{[4-(methylsulfanyl)phenyl]methyl}-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]pentanamide

Uniqueness

Compared to similar compounds, N-{[4-(methylsulfanyl)phenyl]methyl}-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6OS/c1-33-19-11-9-18(10-12-19)17-26-23(32)14-13-22-28-29-25-24(30-15-5-2-6-16-30)27-20-7-3-4-8-21(20)31(22)25/h3-4,7-12H,2,5-6,13-17H2,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVHPSJUURWVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4N=C3N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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